CCD-2

Top-down Proteomics Reversed-Phase Liquid Chromatography Mass Spectrometry

Conventional nonionic surfactants such as DDM cause severe ion suppression in electrospray MS, compromising membrane protein characterization. CCD-2 (DSSM) overcomes this bottleneck via a redox-cleavable disulfide bond that enables complete hydrophobic tail removal with TCEP or DTT prior to or during MS analysis. • RPLC-MS compatible at up to 20× CMC without prior detergent removal-eliminates filtration- or precipitation-induced protein loss • Enables intact-mass analysis of large complexes (e.g., 147.5 kDa alcohol dehydrogenase tetramer at 2× CMC) without detergent interference • Acid-stable at pH ~4 for automated online LC-MS workflows; on-column or post-column reductive cleavage streamlines sample preparation • Ideal for GPCRs, ion channels, β-barrel proteins, and native MS studies requiring preservation of weak protein-protein or protein-ligand interactions

Molecular Formula C22H42O10S2
Molecular Weight 530.7 g/mol
Cat. No. B12381182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCD-2
Molecular FormulaC22H42O10S2
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCSSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C22H42O10S2/c1-2-3-4-5-6-7-8-9-10-33-34-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1
InChIKeyKCKWVWTWZSDYGI-HYLFJBCQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSSM: Cleavable Nonionic Surfactant


The compound (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, commonly known as n-decyl-disulfide-β-D-maltoside (DSSM), is a nonionic, cleavable surfactant [1]. Structurally, it is a glycosyl disulfide featuring a maltose headgroup linked to a decyl chain via a redox-sensitive disulfide bond [1]. This unique feature distinguishes it from conventional alkyl maltoside surfactants and enables targeted removal under mild reducing conditions [1].

Why DDM Cannot Replace DSSM in MS


While DSSM was designed to mimic the favorable protein-stabilizing properties of the widely used detergent n-dodecyl-β-D-maltoside (DDM) [1], the two cannot be used interchangeably in workflows involving mass spectrometry (MS). The presence of the redox-cleavable disulfide bond in DSSM is a critical differentiator; it enables facile and complete removal of the surfactant's hydrophobic tail prior to or during MS analysis, a feature completely absent in DDM [1]. This fundamental difference translates into stark contrasts in downstream analytical compatibility, as detailed in the quantitative evidence below.

DSSM Quantitative Evidence Guide


Eliminating DDM Signal Suppression in RPLC-MS

In a direct head-to-head comparison, DSSM exhibited complete compatibility with reversed-phase liquid chromatography-mass spectrometry (RPLC-MS) for protein mixture analysis, whereas the structural analog DDM caused significant signal suppression under identical conditions [1].

Top-down Proteomics Reversed-Phase Liquid Chromatography Mass Spectrometry Membrane Proteins

Direct ESI-MS Without Detergent Interference

In a direct comparison of electrospray ionization-mass spectrometry (ESI-MS) for intact protein analysis, DDM dominated the spectrum at 2× CMC, suppressing the protein signal, whereas DSSM enabled high-quality spectra of a protein complex using the same workflow [1].

Electrospray Ionization Native Mass Spectrometry Protein Complexes Detergent Removal

pH Stability for Acidic LC-MS

DSSM is documented to be stable at low pH conditions (pH ~4 and below), a characteristic that distinguishes it from conventional acid-labile surfactants which rapidly hydrolyze under the acidic conditions commonly used in reversed-phase LC-MS mobile phases [1].

Surfactant Stability LC-MS Compatibility Sample Preparation Acidic Mobile Phases

Redox-Cleavable Surfactant Removal

DSSM contains a disulfide bond that is specifically cleaved upon exposure to reducing agents such as TCEP or DTT [1]. This triggers a defined chemical breakdown, releasing the hydrophobic decyl tail and the hydrophilic maltose headgroup, a property not shared by the widely used, non-cleavable analog DDM [1].

Detergent Removal Sample Clean-up Bottom-up Proteomics Membrane Protein Extraction

DSSM Procurement Scenarios


Membrane Protein Top-Down Proteomics

Procure DSSM for workflows requiring top-down proteomic characterization of membrane proteins such as G protein-coupled receptors or ion channels, where DDM and other non-cleavable surfactants cause severe signal suppression in RPLC-MS. DSSM's demonstrated compatibility with RPLC-MS at up to 20× CMC [1] enables high-quality MS analysis without prior detergent removal, a critical bottleneck in membrane proteomics.

Native MS of Non-Covalent Complexes

Select DSSM for native MS studies where preserving weak protein-protein or protein-ligand interactions is paramount. As shown in the direct comparison with DDM, DSSM allows for intact-mass analysis of large complexes like the 147.5 kDa alcohol dehydrogenase tetramer at 2× CMC without detergent interference [1]. This minimizes sample manipulation, reducing the risk of complex dissociation.

High-Throughput LC-MS Proteomics

Choose DSSM for integration into automated or online LC-MS systems. Its stability at low pH (~4) ensures it remains intact during the acidic mobile phase of RPLC, unlike acid-labile surfactants which degrade prematurely [1]. Furthermore, the redox-cleavable disulfide bond enables on-column or post-column cleavage with a reducing agent, streamlining sample preparation and reducing manual handling steps.

Bottom-Up Proteomics Sample Preparation

Employ DSSM as a superior alternative to DDM in bottom-up proteomics workflows. The ability to efficiently remove the hydrophobic tail of DSSM via reductive cleavage with TCEP or DTT [1] circumvents the need for detergent removal by filtration or precipitation, methods known to cause variable and often significant protein loss. This leads to more reproducible and sensitive peptide identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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